1,2,3-trimethyl-N-(1-naphthyl)-1H-indole-5-carboxamide
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Overview
Description
1,2,3-trimethyl-N-(1-naphthyl)-1H-indole-5-carboxamide is a synthetic organic compound belonging to the indole class of compounds. Indoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a naphthyl group attached to the nitrogen atom of the indole ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trimethyl-N-(1-naphthyl)-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Naphthyl Group: The naphthyl group can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks a naphthyl halide (e.g., 1-bromonaphthalene) in the presence of a base.
Formation of the Carboxamide: The carboxamide group can be formed by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-trimethyl-N-(1-naphthyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,2,3-trimethyl-N-(1-naphthyl)-1H-indole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,2,3-trimethyl-N-(1-naphthyl)-1H-indole-5-carboxamide depends on its specific biological target. It may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
1,2,3-trimethyl-1H-indole-5-carboxamide: Lacks the naphthyl group, which may result in different biological activities.
N-(1-naphthyl)-1H-indole-5-carboxamide: Lacks the methyl groups, potentially affecting its chemical reactivity and biological properties.
1,2,3-trimethyl-1H-indole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, influencing its solubility and reactivity.
Uniqueness
1,2,3-trimethyl-N-(1-naphthyl)-1H-indole-5-carboxamide is unique due to the presence of both the naphthyl group and the trimethyl substitution on the indole ring. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1,2,3-trimethyl-N-naphthalen-1-ylindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-14-15(2)24(3)21-12-11-17(13-19(14)21)22(25)23-20-10-6-8-16-7-4-5-9-18(16)20/h4-13H,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYRGSGWTGXQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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